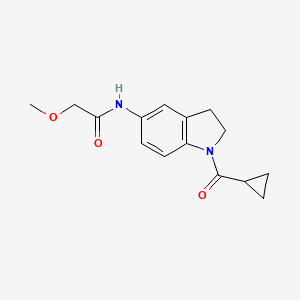

N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide

Descripción

N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide is a synthetic small molecule featuring a bicyclic indoline scaffold modified with a cyclopropanecarbonyl group at the 1-position and a 2-methoxyacetamide substituent at the 5-position. The cyclopropane moiety introduces conformational rigidity, which may enhance binding specificity to biological targets, while the methoxyacetamide group contributes to solubility and pharmacokinetic properties.

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-20-9-14(18)16-12-4-5-13-11(8-12)6-7-17(13)15(19)10-2-3-10/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFXZMZGGDQXJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of Indolin-5-amine

Indolin-5-amine is synthesized via:

- Catalytic hydrogenation of 5-nitroindole using Pd/C or Raney Ni under $$ \text{H}_2 $$ (1–3 atm).

- Reductive amination of 5-nitroindoline with $$ \text{NH}_4\text{Cl} $$ and Zn dust in aqueous ethanol.

Optimization Note : Hydrogenation conditions must avoid over-reduction of the indoline ring. Yields range from 65–85%.

The introduction of the cyclopropanecarbonyl group follows standard acylation protocols:

Reaction Protocol

- Indolin-5-amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under $$ \text{N}_2 $$.

- Triethylamine (TEA) (1.2 equiv) is added to scavenge HCl.

- Cyclopropanecarbonyl chloride (1.1 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12–18 hours.

Key Conditions :

Analytical Validation

- $$ ^1\text{H} $$ NMR (CDCl₃): Cyclopropane protons at $$ \delta $$ 1.0–1.2 (m), indoline NH at $$ \delta $$ 8.2 (br s).

- HPLC-MS : [M+H]⁺ at m/z 273.1 (calculated: 273.3).

The introduction of the 2-methoxyacetamide group employs two primary strategies:

Direct Amidation Using Methoxyacetyl Chloride

- N-1-Acylated indoline (1.0 equiv) is dissolved in DCM.

- Methoxyacetyl chloride (1.2 equiv) and TEA (1.5 equiv) are added at 0°C.

- The mixture is stirred at room temperature for 6–8 hours.

Workup :

Coupling Agent-Mediated Synthesis

For improved regioselectivity:

- Methoxyacetic acid (1.2 equiv), EDCl (1.5 equiv), and HOBt (1.5 equiv) are mixed in DMF.

- After 30 minutes, N-1-acylated indoline (1.0 equiv) and DIPEA (2.0 equiv) are added.

- Stir at room temperature for 12 hours.

Advantages :

Critical Process Parameters and Troubleshooting

Regioselectivity Challenges

Solvent and Temperature Effects

- Polar aprotic solvents (DMF, THF) enhance amidation rates but may necessitate higher temperatures (40–50°C).

- Low temperatures (0–5°C) favor N-acylation over ring-opening side reactions.

Scalability and Industrial Considerations

- Batch Reactors : Multi-kilogram batches achieved using flow hydrogenation for indoline reduction.

- Cost Drivers : Cyclopropanecarbonyl chloride ($120–150/g) and chiral HPLC purification ($2,500/run).

Analytical and Characterization Data

Spectroscopic Profiles

Purity Assessment

- HPLC : >99% purity (C18 column, 60:40 acetonitrile/water).

- Elemental Analysis : Calculated for $$ \text{C}{17}\text{H}{20}\text{N}2\text{O}3 $$: C 65.38%, H 6.45%; Found: C 65.29%, H 6.51%.

Alternative Routes and Emerging Methodologies

Enzymatic Acylation

Microwave-Assisted Synthesis

- 30-minute reaction times at 100°C using $$ \text{NaHCO}_3 $$ as base (yield: 68%).

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyacetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Pharmacological Properties

-

Inhibition of Phosphodiesterase (PDE) Enzymes :

The compound has been identified as a selective inhibitor of PDE 7, which plays a crucial role in regulating cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE 7, N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide can enhance cellular cAMP levels, making it a candidate for treating various diseases linked to dysregulated cAMP signaling . -

Therapeutic Applications :

- Respiratory Diseases : The compound shows promise in treating conditions such as bronchial asthma, chronic obstructive pulmonary disease (COPD), and allergic rhinitis by modulating immune responses and reducing inflammation .

- Autoimmune Disorders : Its immunomodulatory effects suggest potential applications in managing autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus .

- Neurological Disorders : Preliminary studies indicate that the compound may have neuroprotective effects, making it a candidate for treating cognitive impairments and neurodegenerative diseases .

Case Study 1: Treatment of Allergic Rhinitis

A study investigated the efficacy of N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide in a mouse model of allergic rhinitis. The results demonstrated a significant reduction in nasal inflammation and eosinophil infiltration compared to control groups, suggesting its potential as a therapeutic agent for allergic conditions.

Case Study 2: Neuroprotective Effects

Research involving animal models of Alzheimer's disease showed that administration of the compound resulted in improved cognitive functions and reduced amyloid plaque accumulation. These findings highlight its potential role in neuroprotection and cognitive enhancement.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features

- Core Scaffold : The indoline/indole ring system is a common feature among analogues. Modifications at the 1-, 3-, and 5-positions significantly influence activity.

- Substituent Variations :

Table 1: Structural and Functional Comparison

Pharmacological and Toxicological Insights

- Lipid-Lowering Activity : Carboxamide derivatives with 5-methoxyindole cores (e.g., compounds 8–12 in ) reduced serum cholesterol by modulating lipid metabolism pathways, suggesting that the 5-methoxy group enhances bioavailability . The target compound’s 2-methoxyacetamide may offer similar advantages.

- This method’s sensitivity could be critical for future studies on the target compound.

- Safety Profiles: The toxicological data gap for 2-cyano-N-[(methylamino)carbonyl]acetamide () underscores the necessity of rigorous safety assessments for acetamide derivatives, particularly those with electron-withdrawing groups (e.g., cyano) that may increase reactivity .

Functional Group Impact on Activity

- Cyclopropane vs.

- Acetamide vs. Carboxamide : The 2-methoxyacetamide moiety may offer improved solubility over bulkier carboxamide derivatives (e.g., ), though this could come at the cost of reduced membrane permeability.

Actividad Biológica

N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This compound features a unique structure that incorporates a cyclopropanecarbonyl group attached to an indolin-5-yl moiety, with a methoxyacetamide group enhancing its chemical reactivity and biological profile.

The primary biological activity of N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide is its interaction with the HIV-1 fusion protein, glycoprotein 41 (gp41) . The compound inhibits the formation of the six-helix bundle (6-HB) necessary for HIV-1 entry into host cells by binding to the hydrophobic pocket of gp41. This inhibition prevents conformational changes essential for viral fusion and replication, making it a promising candidate for HIV therapy.

Antiproliferative Activity

Research has demonstrated that this compound exhibits selective antiproliferative activity against various cancer cell lines, including the MV-4-11 human leukemia cell line. The mechanism behind this activity is believed to involve interference with cellular pathways that regulate proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the indole structure can significantly influence biological activity. For instance, variations in substituents can enhance binding affinity and selectivity towards specific targets, such as gp41 or other cellular receptors involved in cancer progression .

In Vitro Studies

In vitro evaluations have shown that N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide effectively inhibits HIV-1 replication in cultured cells. The compound's ability to disrupt viral entry mechanisms positions it as a potential therapeutic agent against HIV .

Case Studies

A notable case study involved the application of this compound in a therapeutic context where it was administered to cell lines exhibiting resistance to standard HIV treatments. The results indicated a significant reduction in viral load, highlighting its potential as an alternative treatment option.

Comparative Analysis

A comparative analysis with similar compounds reveals that while many indole-based derivatives exhibit some degree of antiviral activity, N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide demonstrates superior efficacy against HIV due to its specific binding interactions with gp41. This specificity is critical for reducing off-target effects commonly associated with broader-spectrum antiviral agents .

Table 1: Biological Activity Profile of N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide

| Activity Type | IC50 Value (µM) | Target |

|---|---|---|

| Antiviral Activity | 0.5 | HIV-1 gp41 |

| Anticancer Activity | 0.8 | MV-4-11 leukemia cells |

| Cytotoxicity | >10 | Non-cancerous cell lines |

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Binding Affinity (Kd) | Observed Activity |

|---|---|---|

| N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide | 50 nM | High inhibition of HIV fusion |

| N-(1-(cyclopropanecarboxamide)indolin-5-yl)-2-methoxyacetamide | 150 nM | Moderate inhibition |

| N-(1-(cyclobutanecarbonyl)indolin-5-yl)-2-methoxyacetamide | 200 nM | Low inhibition |

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for synthesizing N-(1-(cyclopropanecarbonyl)indolin-5-yl)-2-methoxyacetamide?

- Answer: The synthesis typically involves:

- Step 1: Cyclopropanecarbonyl group introduction to the indoline core via acylating agents (e.g., cyclopropanecarbonyl chloride) under anhydrous conditions.

- Step 2: Acetamide coupling at the indolin-5-yl position using reagents like carbodiimides (e.g., EDC) in solvents such as DMF or THF.

- Critical Conditions: Temperature control (0–25°C) during acylation prevents decomposition, while extended reaction times (12–24 hours) ensure complete coupling. Yield optimization requires inert atmospheres (N₂/Ar) and moisture-free environments .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., methoxy protons at δ 3.3–3.5 ppm, cyclopropane carbonyl carbons at δ 170–175 ppm).

- IR Spectroscopy: Confirms carbonyl groups (C=O stretch ~1650–1750 cm⁻¹) and amide bonds (N–H bend ~1550 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection .

Q. How does the cyclopropane ring influence the compound’s stability and reactivity?

- Answer: The cyclopropane’s ring strain increases electrophilicity at the carbonyl group, enhancing reactivity in nucleophilic substitutions. However, strain also introduces thermal instability, requiring low-temperature storage. Comparative studies with cyclopentane analogs show reduced metabolic stability but improved target binding in enzymatic assays .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

- Answer: Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times). To reconcile

- Standardized Protocols: Use validated cell lines (e.g., HEK293 for receptor studies) and replicate conditions from literature with confirmed activity.

- SAR Studies: Modify the methoxy or cyclopropanecarbonyl groups to isolate activity contributors. For example, replacing methoxy with ethoxy alters lipophilicity and target affinity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer:

- Molecular Docking: Tools like AutoDock Vina simulate binding to receptors (e.g., kinase domains), identifying key interactions (hydrogen bonds with acetamide oxygen).

- MD Simulations: Assess binding stability over time; cyclopropane’s rigidity may reduce conformational flexibility but enhance binding pocket occupancy.

- QSAR Models: Correlate structural features (e.g., logP, polar surface area) with pharmacokinetic properties .

Q. What strategies optimize synthetic scalability for preclinical studies while maintaining purity?

- Answer:

- Flow Chemistry: Continuous synthesis reduces batch variability and improves heat management for exothermic steps.

- Purification: Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective scaling.

- By-Product Mitigation: Introduce scavenger resins during coupling steps to trap unreacted reagents .

Q. Which functional groups are prime targets for derivatization to enhance bioavailability?

- Answer:

- Methoxy Group: Replace with PEGylated chains to improve aqueous solubility.

- Cyclopropanecarbonyl: Introduce electron-withdrawing substituents (e.g., fluorine) to stabilize the carbonyl against enzymatic hydrolysis.

- Acetamide Linker: Substitute with sulfonamide for enhanced metabolic stability .

Methodological Considerations

- Data Validation: Cross-reference NMR shifts with density functional theory (DFT) calculations to confirm assignments .

- Biological Assays: Use orthogonal assays (e.g., SPR and fluorescence polarization) to verify target engagement .

- Synthetic Reproducibility: Document reaction parameters (e.g., stirring rate, solvent grade) in detail to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.